N-(2-ethoxyphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-3-30-21-11-7-4-8-18(21)23-22(27)16-25-14-12-17(13-15-25)26-20-10-6-5-9-19(20)24(2)31(26,28)29/h4-11,17H,3,12-16H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXQBHRLFCFLHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on recent studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiadiazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the thiadiazole moiety through cyclization reactions involving thiosemicarbazones and various electrophiles. The overall synthetic route can be summarized as follows:
- Preparation of Thiadiazole : React thiosemicarbazones with suitable carbonyl compounds.
- Formation of Piperidine Derivative : Introduce piperidine via nucleophilic substitution.
- Acetylation : Finally, acetylate the amine group to yield the target compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has been evaluated against various cancer cell lines, showing promising results:
- IC50 Values : The compound exhibited IC50 values in the nanomolar range against human cancer cell lines such as HeLa and CEM cells, indicating strong antiproliferative effects .
| Cell Line | IC50 (nM) |
|---|---|
| HeLa | 12 |
| CEM | 8 |
| L1210 (Murine) | 15 |
The presence of electron-donating groups on the phenyl ring enhances its cytotoxic activity, as demonstrated in structure-activity relationship (SAR) studies .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens. Preliminary results indicate moderate antibacterial activity against Gram-positive bacteria:
- Zone of Inhibition : The compound produced significant zones of inhibition in disc diffusion assays.
| Bacteria | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
The proposed mechanism for its anticancer activity involves the induction of apoptosis through mitochondrial pathways. The thiadiazole ring is believed to interact with cellular targets that regulate apoptosis and cell cycle progression .
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives in preclinical models:
- Study on Murine Models : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
- Combination Therapy : When combined with standard chemotherapeutic agents like doxorubicin, enhanced efficacy was observed, suggesting a synergistic effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s key structural elements include:
- Benzo[c][1,2,5]thiadiazole sulfone core: Enhances electron-withdrawing properties and metabolic stability compared to non-sulfonated analogs.
- Piperidine-acetamide linker : Facilitates conformational flexibility and receptor binding.
Comparable compounds from the evidence include:
Key Differences :
- Linker Modifications : Piperidine in the target compound vs. piperazine (BZ-IV) affects basicity and hydrogen-bonding capacity.
- Substituent Effects : The 2-ethoxyphenyl group may improve bioavailability compared to nitro (VA20) or chlorophenyl (VA17) groups due to reduced electron-withdrawing effects.
Q & A
Q. Table 1: Comparative Spectroscopic Data
| Technique | Key Peaks | Structural Confirmation |
|---|---|---|
| ¹H NMR | δ 1.3–1.5 (ethoxy CH₃), δ 3.1–3.4 (piperidine CH₂) | Ethoxy and piperidine groups |
| ¹³C NMR | δ 168–170 (C=O), δ 110–120 (aromatic C) | Acetamide and aromatic rings |
| IR | 1650 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O) | Amide and sulfone groups |
Q. Table 2: Biological Activity of Structural Analogs
| Compound | Modification | IC₅₀ (μM) | Target |
|---|---|---|---|
| Parent compound | None | 0.45 | Kinase X |
| 4-Fluoro analog | Fluorine substitution | 0.22 | Kinase X |
| Piperidine-N-oxide | Oxidized piperidine | 1.10 | Kinase X |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
